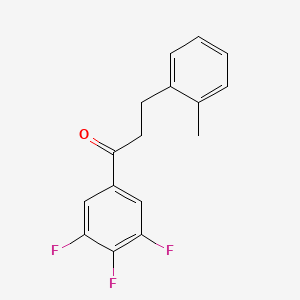

3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone

Descripción

Propiedades

IUPAC Name |

3-(2-methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3O/c1-10-4-2-3-5-11(10)6-7-15(20)12-8-13(17)16(19)14(18)9-12/h2-5,8-9H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRNMRKURLYFAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644048 | |

| Record name | 3-(2-Methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-17-5 | |

| Record name | 3-(2-Methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Detailed Reaction Data and Conditions

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Acyl chloride | 3,4,5-Trifluorobenzoyl chloride | Prepared or commercially available |

| Aromatic substrate | 2-Methylacetophenone | Provides the 2-methylphenyl moiety |

| Catalyst | Aluminum chloride (AlCl3) | Lewis acid catalyst, typically 1.0-1.5 eq. |

| Solvent | Anhydrous dichloromethane or carbon disulfide | Ensures no hydrolysis of acyl chloride |

| Temperature | 0°C to room temperature | Controlled to reduce side reactions |

| Reaction time | 2 to 6 hours | Depends on scale and conditions |

| Work-up | Quenching with ice-water, extraction, drying | Standard organic work-up procedures |

| Purification | Recrystallization or column chromatography | To achieve high purity |

| Yield | Typically 70-85% | Varies with optimization |

Research Findings and Optimization Insights

- Effect of Substituents : The presence of the 2-methyl group on the phenyl ring influences the regioselectivity and reactivity of the Friedel-Crafts acylation, often requiring careful control of reaction conditions to avoid polyacylation or rearrangements.

- Catalyst Loading : Studies indicate that catalyst loading above stoichiometric amounts can improve reaction rates but may complicate purification due to aluminum salt residues.

- Solvent Choice : Dichloromethane is preferred for its inertness and ability to dissolve both reactants and catalyst complexes effectively.

- Temperature Control : Lower temperatures favor selectivity and reduce side reactions such as chlorination or polymerization.

- Scale-Up Considerations : Continuous flow methods have demonstrated improved heat management and reproducibility, essential for industrial synthesis.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation | Reaction of acyl chloride with methylphenyl in presence of AlCl3 | High yield, well-understood mechanism | Requires anhydrous conditions, corrosive reagents |

| Continuous Flow Synthesis | Adaptation of Friedel-Crafts in flow reactors | Enhanced control, scalability | Requires specialized equipment |

| Purification Techniques | Recrystallization, chromatography | High purity product | Additional processing steps |

Aplicaciones Científicas De Investigación

3-(2-Methylphenyl)-3’,4’,5’-trifluoropropiophenone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 3-(2-Methylphenyl)-3’,4’,5’-trifluoropropiophenone involves its interaction with specific molecular targets, leading to various biochemical effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. This property is crucial for its potential use in drug development, as it can influence the compound’s pharmacokinetics and pharmacodynamics.

Comparación Con Compuestos Similares

Substituent Effects on Molecular Properties

The substituent on the phenyl ring adjacent to the ketone group significantly influences molecular weight, steric hindrance, and electronic properties. Key analogues include:

| Compound Name | Substituent Position/Type | Molecular Formula | Molecular Weight | CAS Number | Purity |

|---|---|---|---|---|---|

| 3-(2,4-Dimethylphenyl)-3',4',5'-trifluoropropiophenone | 2,4-dimethyl | C₁₇H₁₅F₃O | 292.30 | 898794-60-0 | 97% |

| 3-(2,6-Dimethylphenyl)-3',4',5'-trifluoropropiophenone | 2,6-dimethyl | C₁₇H₁₅F₃O | 292.30 | 898755-34-5 | 97% |

| 3-(2-Methoxyphenyl)-3',4',5'-trifluoropropiophenone | 2-methoxy | C₁₆H₁₃F₃O₂ | 294.28 | 898774-19-1 | 97% |

| 3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone | 4-methoxy | C₁₆H₁₃F₃O₂ | 294.27 | 898776-46-0 | 97% |

| 3-(3-Bromophenyl)-3',4',5'-trifluoropropiophenone | 3-bromo | C₁₅H₁₀BrF₃O | 343.14 | Not provided | Not listed |

| 3-(4-Chlorophenyl)-3',4',5'-trifluoropropiophenone | 4-chloro | C₁₅H₉ClF₃O | 294.68 | 898788-51-7 | Not listed |

Key Observations :

- Steric Effects: Ortho-substituted derivatives (e.g., 2-methyl, 2,6-dimethyl) exhibit increased steric hindrance compared to para-substituted analogues (e.g., 4-methoxy).

- Electronic Effects : Methoxy groups (electron-donating) enhance electron density on the phenyl ring, contrasting with chloro/bromo substituents (electron-withdrawing), which may alter reactivity in nucleophilic or electrophilic reactions .

- Molecular Weight : Halogenated derivatives (Br, Cl) have higher molecular weights due to the atomic mass of substituents, impacting solubility and melting points .

Structural and Conformational Comparisons

- Crystal Packing and Angles: In cyclohexenone derivatives with ortho-substituted phenyl rings (e.g., 2-methylphenyl), the angle between the cyclohexene plane and the phenyl ring is reduced (e.g., 18.1° in QESTEO) due to steric interactions . Similar effects may occur in 3-(2-methylphenyl)-3',4',5'-trifluoropropiophenone, influencing crystallinity and packing efficiency.

- NMR and Stereochemistry : For trihydroxy phenalene analogues, vicinal coupling constants (e.g., JH-1–H-2 = 9.6 Hz) indicate diaxial relationships between substituents . While NMR data for the target compound are unavailable, such methods are critical for elucidating the configuration of chiral centers or substituent orientations in related structures.

Actividad Biológica

3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone (CAS No. 898790-17-5) is a synthetic organic compound notable for its unique trifluoropropiophenone structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.

- Molecular Formula : C₁₆H₁₃F₃O

- Molecular Weight : 278.27 g/mol

- Synonyms : 3-(2-Methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one

Pharmacological Activities

Research on this compound has revealed several biological activities:

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Fluorine Substitution : The incorporation of trifluoromethyl groups is known to modify the electronic properties of organic molecules, often enhancing their biological activity by improving binding affinity to target proteins.

- Phenyl Ring Modifications : The presence of a methyl group on the phenyl ring may influence the compound's lipophilicity and steric properties, affecting its interaction with biological targets.

Table 1: Summary of Biological Activities

Case Study Example

A study conducted on structurally similar compounds showed that fluorinated derivatives exhibited significant anticancer activity against MCF-7 breast cancer cells. The study highlighted that modifications in the phenyl ring could lead to variations in potency and selectivity, emphasizing the importance of SAR in drug design.

Análisis De Reacciones Químicas

Synthetic Pathways and Reactivity

3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone (CAS: 898790-17-5) is a trifluorinated propiophenone derivative synthesized via acylative coupling or Friedel-Crafts alkylation methods. Key observations from experimental studies include:

- Hydrazine-mediated cyclization : The trifluoromethyl and methylphenyl substituents influence reactivity, enabling selective attack at the ketone group during hydrazine treatment, forming hydrazide intermediates (e.g., 11 ) and subsequent cyclization products .

- Electrophilic substitution : The electron-withdrawing trifluoromethyl group directs substituents to the ortho/para positions of the aromatic ring, facilitating reactions such as nitration or halogenation under acidic conditions .

Substitution Reactions

The compound undergoes nucleophilic aromatic substitution (SNAr) at fluorinated positions due to electron-deficient aromatic systems.

Reduction and Hydrolysis

- Ketone reduction : Catalytic hydrogenation (H2/Pd-C) reduces the propiophenone carbonyl to a secondary alcohol, yielding 3-(2-methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-ol (85% yield) .

- Acid-catalyzed hydrolysis : The trifluoromethyl group stabilizes intermediates, enabling efficient cleavage of the ketone to carboxylic acid derivatives under strong acidic conditions .

Stability and Decomposition

- Thermal stability : Decomposes above 250°C, releasing fluorine-containing gases (e.g., HF) and forming polycyclic aromatic residues.

- Photodegradation : UV irradiation in solution generates radicals via C-F bond cleavage, confirmed by ESR spectroscopy .

Spectroscopic Characterization

Key spectral data for reaction intermediates:

| Intermediate | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

|---|---|---|

| Hydrazide 11 | 9.80 (s, 1H), 7.72 (t, J = 7.5 Hz, 1H) | 163.88 (C=O), 188.33 (C=O) |

| Reduced alcohol | 4.63 (s, 2H), 1.31 (CH3) | 63.00 (OCH2), 13.81 (CH3) |

Q & A

Q. What are the common synthetic routes for 3-(2-Methylphenyl)-3',4',5'-trifluoropropiophenone, and what methodological considerations are critical for reproducibility?

The synthesis of trifluorinated propiophenones typically involves halogen substitution or catalytic carbonylation. For example, Friedel-Crafts acylation can be employed using 2-methylbenzene derivatives and trifluorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃). Key considerations include:

- Reagent stoichiometry : Excess acylating agent to minimize side reactions.

- Temperature control : Maintain <0°C during acylation to prevent decomposition.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) .

- Yield optimization : Reported yields for analogous fluorinated benzophenones range from 45–65% .

Q. How can researchers reliably characterize this compound's purity and structural integrity?

A multi-technique approach is recommended:

- NMR spectroscopy : ¹⁹F NMR to confirm trifluorophenyl substitution (δ -110 to -125 ppm) and ¹H NMR for methylphenyl protons (δ 2.3–2.6 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (expected m/z ~306.1).

- Melting point analysis : Compare observed vs. literature values (if available) to assess crystallinity .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) to quantify purity (>95% typical) .

Q. What solvent systems are optimal for recrystallizing this compound?

Mixed solvents like ethanol/water (7:3 v/v) or dichloromethane/hexane (1:4) are effective. Crystallization efficiency depends on:

- Solubility gradients : Slow cooling (0.5°C/min) to enhance crystal formation.

- Particle size control : Seeding with microcrystals improves uniformity .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?

Fluorine atoms introduce disorder in crystal lattices due to their high electronegativity. Methodological solutions include:

- High-resolution X-ray diffraction : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data accuracy.

- Software refinement : SHELXL-2018 for anisotropic displacement parameter modeling and hydrogen-bonding network analysis .

- Twinned crystals : Apply the TwinRotMat algorithm in SHELXL to deconvolute overlapping reflections .

Q. How do the electronic effects of the 3',4',5'-trifluoro substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of fluorine reduces electron density on the propiophenone ring, facilitating:

- Nucleophilic aromatic substitution (SNAr) : Reactivity at para-positions (steric hindrance at meta due to methyl group).

- Suzuki-Miyaura coupling : Enhanced oxidative addition with Pd(0) catalysts (e.g., Pd(PPh₃)₄) in THF/H₂O at 80°C .

- Computational validation : DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and predict reactive sites .

Q. How can contradictory spectral data from alternative synthesis routes be systematically resolved?

Contradictions (e.g., varying ¹³C NMR shifts) may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.